molecular formula C15H14ClNO4 B13775877 Diethyl 4-chloroquinoline-3,6-dicarboxylate

Diethyl 4-chloroquinoline-3,6-dicarboxylate

Cat. No.: B13775877
M. Wt: 307.73 g/mol
InChI Key: FUMRAPHARMDJSP-UHFFFAOYSA-N
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Description

Diethyl 4-chloroquinoline-3,6-dicarboxylate is a heterocyclic organic compound with the molecular formula C15H14ClNO4 and a molecular weight of 307.73 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-chloroquinoline-3,6-dicarboxylate typically involves the reaction of 4-chloroquinoline-3,6-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-chloroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Diethyl 4-chloroquinoline-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-chloroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-bromoquinoline-3,6-dicarboxylate
  • Diethyl 4-fluoroquinoline-3,6-dicarboxylate
  • Diethyl 4-iodoquinoline-3,6-dicarboxylate

Uniqueness

Diethyl 4-chloroquinoline-3,6-dicarboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Properties

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

diethyl 4-chloroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C15H14ClNO4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

FUMRAPHARMDJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl

Origin of Product

United States

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